molecular formula C10H8ClN3O3 B1204665 5-amino-4-chloro-2-(2,3-dihydroxyphenyl)pyridazin-3(2H)-one CAS No. 50512-54-4

5-amino-4-chloro-2-(2,3-dihydroxyphenyl)pyridazin-3(2H)-one

Cat. No. B1204665
CAS RN: 50512-54-4
M. Wt: 253.64 g/mol
InChI Key: NGWWIKMKDDRAOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-4-chloro-2-(2,3-dihydroxyphenyl)pyridazin-3(2H)-one is an organochlorine compound, a member of phenols and a pyridazinone.

Scientific Research Applications

Chemical Synthesis and Modifications

  • 5-Amino-4-chloro-2-(2,3-dihydroxyphenyl)pyridazin-3(2H)-one has been used as a starting material in chemical synthesis. Nucleophilic introduction of various groups into its structure and reactions with activated malonates have been explored to yield various pyrido[2,3-d]pyridazines (Schober, Megyeri, & Kappe, 1990). Additionally, transformations of related pyridazinones to generate new compounds with different properties have been studied, focusing on synthesis routes and chemical reactions (Alonazy, Al-Hazimi, & Korraa, 2009).

Biological Activities

  • Some derivatives of pyridazinones, including 5-amino-4-chloro-2-(2,3-dihydroxyphenyl)pyridazin-3(2H)-one, have been investigated for their biological activities. For example, certain derivatives have been screened for pesticidal activity, although none reached the activity levels of the used standards (Konečný, Žúžiová, Kováč, & Liptaj, 1997). Furthermore, pyridazinone compounds have been examined for their potential antimicrobial activities, although results indicated low or negligible effects (Alonazy, Al-Hazimi, & Korraa, 2009).

Agricultural Applications

  • In the context of agriculture, 5-amino-4-chloro-2-(2,3-dihydroxyphenyl)pyridazin-3(2H)-one derivatives have been studied for their herbicidal properties. They have been found to inhibit photosynthesis in plants like barley, contributing to their phytotoxicity (Hilton, Scharen, St. John, Moreland, & Norris, 1969).

Environmental Impact

  • Research has also delved into the environmental impact and degradation of pyridazinone compounds. Studies on the bacterial degradation of these compounds in soil have led to the identification of metabolites and proposed pathways for their microbial degradation (de Frenne, Eberspächer, & Lingens, 1973).

properties

CAS RN

50512-54-4

Product Name

5-amino-4-chloro-2-(2,3-dihydroxyphenyl)pyridazin-3(2H)-one

Molecular Formula

C10H8ClN3O3

Molecular Weight

253.64 g/mol

IUPAC Name

5-amino-4-chloro-2-(2,3-dihydroxyphenyl)pyridazin-3-one

InChI

InChI=1S/C10H8ClN3O3/c11-8-5(12)4-13-14(10(8)17)6-2-1-3-7(15)9(6)16/h1-4,15-16H,12H2

InChI Key

NGWWIKMKDDRAOU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)O)N2C(=O)C(=C(C=N2)N)Cl

Canonical SMILES

C1=CC(=C(C(=C1)O)O)N2C(=O)C(=C(C=N2)N)Cl

synonyms

5-amino-4-chloro-(2,3-dihydroxy-1-phenyl)-3(2H)-pyridazinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-4-chloro-2-(2,3-dihydroxyphenyl)pyridazin-3(2H)-one
Reactant of Route 2
5-amino-4-chloro-2-(2,3-dihydroxyphenyl)pyridazin-3(2H)-one
Reactant of Route 3
5-amino-4-chloro-2-(2,3-dihydroxyphenyl)pyridazin-3(2H)-one
Reactant of Route 4
5-amino-4-chloro-2-(2,3-dihydroxyphenyl)pyridazin-3(2H)-one
Reactant of Route 5
5-amino-4-chloro-2-(2,3-dihydroxyphenyl)pyridazin-3(2H)-one
Reactant of Route 6
5-amino-4-chloro-2-(2,3-dihydroxyphenyl)pyridazin-3(2H)-one

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